

# 3-Bromo-N-isopropylbenzenesulfonamide

## molecular weight and formula

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### Compound of Interest

Compound Name: 3-Bromo-N-isopropylbenzenesulfonamide

Cat. No.: B1336792

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An In-Depth Technical Guide to **3-Bromo-N-isopropylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-N-isopropylbenzenesulfonamide** is a halogenated aromatic sulfonamide compound. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. [1][2] The presence of a bromine atom and an N-isopropyl group provides specific steric and electronic properties that can be leveraged for targeted molecular design. This guide provides a detailed overview of its core physicochemical properties, a representative synthetic workflow, and its potential applications in the field of drug discovery, grounded in established chemical principles.

## Core Physicochemical Properties and Identifiers

Precise identification and characterization are paramount for the successful application of any chemical compound in a research and development setting. The molecular formula and weight are fundamental data points for stoichiometry, solution preparation, and analytical characterization. The CAS number serves as a unique and unambiguous identifier for this specific chemical substance.

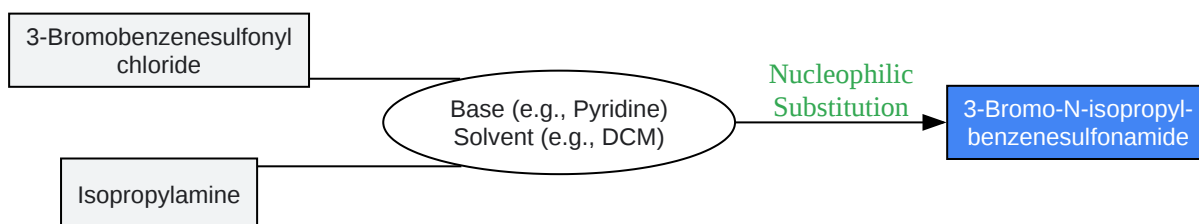
| Property          | Value                                              | Source(s) |
|-------------------|----------------------------------------------------|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> BrNO <sub>2</sub> S | [3][4]    |
| Molecular Weight  | 278.17 g/mol                                       | [3][4]    |
| CAS Number        | 871269-08-8                                        | [3][5]    |
| MDL Number        | MFCD07363820                                       | [3][4]    |
| InChI Key         | YEZCGZSKQXNVDX-UHFFFAOYSA-N                        | [4]       |

Caption: 2D structure of **3-Bromo-N-isopropylbenzenesulfonamide**.

## Synthetic Workflow: A General Approach

The synthesis of N-substituted benzenesulfonamides like **3-Bromo-N-isopropylbenzenesulfonamide** typically follows a well-established and robust nucleophilic substitution reaction. This process involves the reaction of a sulfonyl chloride with a primary or secondary amine.

Experimental Rationale: The core of this synthesis is the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of isopropylamine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.



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Caption: General synthetic workflow for N-substituted benzenesulfonamides.

## Potential Applications in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in modern pharmacology. Its derivatives are known to exhibit a wide range of biological activities, making **3-Bromo-N-isopropylbenzenesulfonamide** a valuable building block for creating novel chemical entities.

- **Scaffold for Inhibitor Design:** The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in the active sites of enzymes or receptors. This makes it a common feature in the design of inhibitors for targets such as carbonic anhydrases, kinases, and proteases.
- **Modulation of Physicochemical Properties:** The bromo- and isopropyl-substituents allow for fine-tuning of properties like lipophilicity, metabolic stability, and target-binding affinity. The bromine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
- **Fragment-Based Drug Discovery:** As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial hit compounds that bind to a biological target. These fragments can then be elaborated upon to develop more potent lead compounds. The development of analogs from scaffolds like 2-bromo-N-phenethylbenzenesulfonamide highlights this approach.[2]

## Conclusion

**3-Bromo-N-isopropylbenzenesulfonamide** is a well-defined chemical entity with a molecular formula of  $C_9H_{12}BrNO_2S$  and a molecular weight of 278.17 g/mol .[3][4] Its structure, based on the versatile benzenesulfonamide scaffold, makes it a compound of significant interest for synthetic and medicinal chemists. The established synthetic routes and the potential for diverse biological activity underscore its utility as a building block in the design and development of novel therapeutic agents.

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